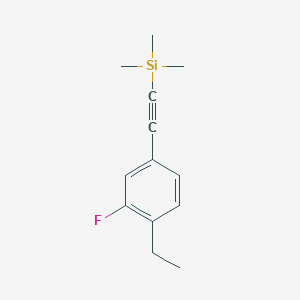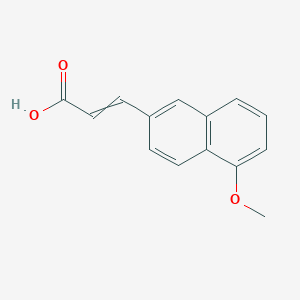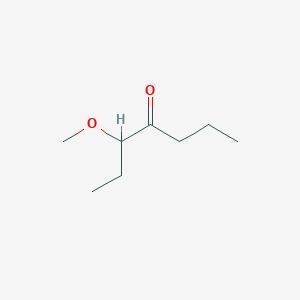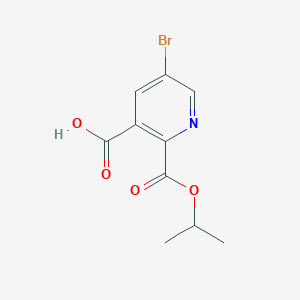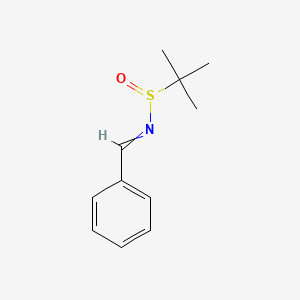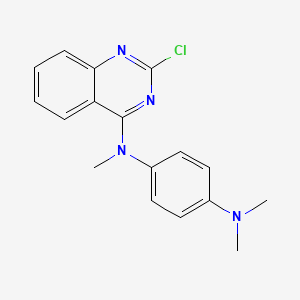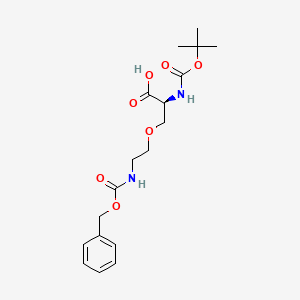
N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine is a synthetic amino acid derivative. This compound is characterized by the presence of a benzyloxycarbonyl group, an ethoxy group, and a tert-butyloxycarbonyl group. It is often used in peptide synthesis and as a building block in the development of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine typically involves multiple steps:
Protection of the Amino Group: The amino group of alanine is protected using a tert-butyloxycarbonyl (Boc) group.
Formation of the Ethoxy Group: The protected alanine is then reacted with ethylene oxide to introduce the ethoxy group.
Introduction of the Benzyloxycarbonyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Compounds with different protecting groups replacing the benzyloxycarbonyl group.
Wissenschaftliche Forschungsanwendungen
N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and the development of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-3-(2-{[benzyloxycarbonyl]-amino}-ethoxy)-N-(tert-butyloxycarbonyl)-glycine
- (S)-3-(2-{[benzyloxycarbonyl]-amino}-ethoxy)-N-(tert-butyloxycarbonyl)-valine
- (S)-3-(2-{[benzyloxycarbonyl]-amino}-ethoxy)-N-(tert-butyloxycarbonyl)-leucine
Uniqueness
N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in peptide synthesis and pharmaceutical development.
Eigenschaften
Molekularformel |
C18H26N2O7 |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(phenylmethoxycarbonylamino)ethoxy]propanoic acid |
InChI |
InChI=1S/C18H26N2O7/c1-18(2,3)27-17(24)20-14(15(21)22)12-25-10-9-19-16(23)26-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 |
InChI-Schlüssel |
NKFDBPFAHURALB-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](COCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(COCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


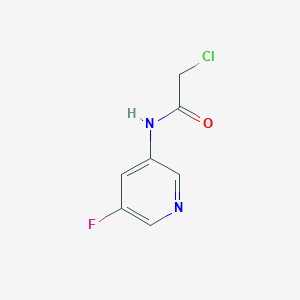
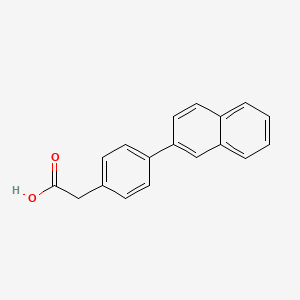
![ethyl (2R)-2-[[(3S)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]amino]-4-phenylbutanoate](/img/structure/B8525574.png)
![Methyl 2-{[4-(2-hydroxyethyl)phenoxy]methyl}benzoate](/img/structure/B8525581.png)

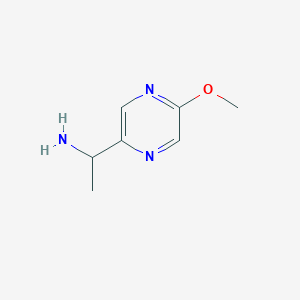
![3-Methoxy-4-methyl-4H-furo[3,2-b]indole-2-carboxamide](/img/structure/B8525601.png)
![1,3-Propanediol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8525607.png)
